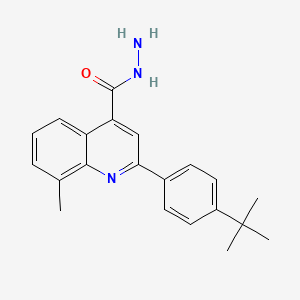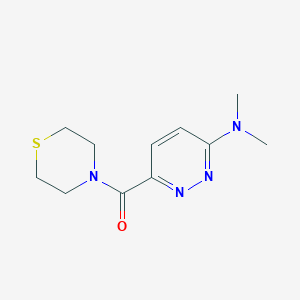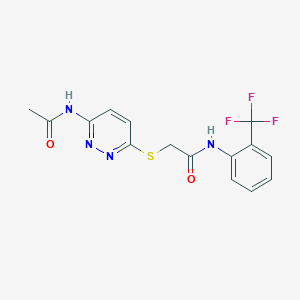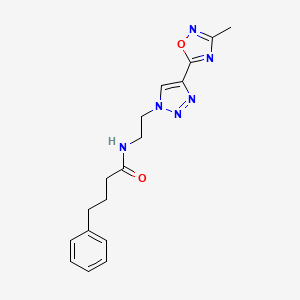![molecular formula C21H19BrO7 B2498546 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate CAS No. 384368-15-4](/img/structure/B2498546.png)
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzo[b]furan derivatives is often achieved through strategic functionalization and cyclization reactions. For instance, compounds similar to the target molecule might be synthesized through reactions involving key intermediates such as ethoxyethyl ethers and alkynes, leading to the formation of various benzo[b]furan structures under specific conditions like iodocyclization (Okitsu et al., 2008). These methodologies underscore the versatility and complexity of synthetic routes available for constructing the benzo[b]furan core, which is central to the compound .
Molecular Structure Analysis
The molecular structure of benzo[b]furan derivatives, including potential isomers of the specified compound, can be elucidated using techniques such as X-ray crystallography. This method provides detailed insights into the arrangement of atoms within the molecule, including bond lengths and angles, which are crucial for understanding its reactivity and properties. For example, the structural determination of julimycin B-II, a compound containing a benzo[c]furan moiety, was achieved through X-ray analysis, offering a glimpse into the complexity of such molecules (Nakai et al., 1969).
Chemical Reactions and Properties
Benzo[b]furan derivatives participate in a variety of chemical reactions, highlighting their reactive nature and potential utility in synthetic chemistry. For example, the bromination and nitration of substituted benzofurans can lead to the formation of bromo and nitro derivatives, respectively, demonstrating the compound's capacity for undergoing electrophilic substitution reactions (Grinev et al., 1971). These reactions are pivotal for further functionalization and the synthesis of more complex molecules.
Scientific Research Applications
Anticancer and Antiangiogenic Activity
- Research shows the development of compounds with a similar chemical structure to 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate, demonstrating notable antiproliferative activity against cancer cells. One such compound exhibited nanomolar concentrations of inhibitory activity on cancer cell growth, binding to the colchicine site of tubulin, inducing apoptosis, and showing potent vascular disrupting properties, both in vitro and in vivo (Romagnoli et al., 2015).
Synthesis and Chemical Properties
- Another study focused on the bromination, nitration, and azo coupling of substituted 3-ethoxycarbonyl-5-hydroxybenzofurans. The research detailed the chemical reactions leading to various derivatives of benzofuran, providing insights into the structural and chemical properties of such compounds (Grinev et al., 1971).
Pharmacological and Bioactive Studies
- Other studies have synthesized derivatives of benzofuran and explored their potential pharmacological activities. For instance, research on fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides, which involve similar structural components to the chemical , were studied for their potential applications (Kotovskaya et al., 1999).
Antimicrobial Activity
- A study on the synthesis and antimicrobial activity of new bromo-ethoxycarbonyl-substituted indole derivatives showed promising results. These compounds, closely related to 6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate, exhibited antimicrobial properties (Gadaginamath & Patil, 2002).
Photochromic Properties
- Another study synthesized heterocyclic fulgides and fulgimides from derivatives of benzofuran, demonstrating their photochromic properties. These findings are relevant to the potential applications of benzofuran derivatives in materials science and photophysics (Rybalkin et al., 2014).
properties
IUPAC Name |
ethyl 6-bromo-5-(3,4-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO7/c1-5-27-21(24)19-11(2)28-16-10-14(22)17(9-13(16)19)29-20(23)12-6-7-15(25-3)18(8-12)26-4/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXJVANAZUPLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC(=O)C3=CC(=C(C=C3)OC)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-benzyl-3-[(3-methylpiperidino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498465.png)
![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)

![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)

![N-(3,4-dimethoxyphenyl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B2498473.png)


![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)
![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)
